trans-Phenothrin

Description

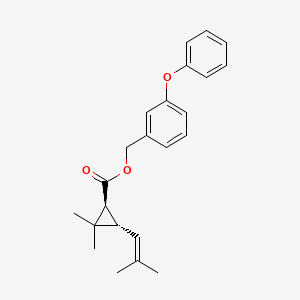

Structure

3D Structure

Properties

CAS No. |

66036-31-5 |

|---|---|

Molecular Formula |

C23H26O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

cis-(3-phenoxyphenyl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m0/s1 |

InChI Key |

SBNFWQZLDJGRLK-LEWJYISDSA-N |

Isomeric SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |

Appearance |

Solid powder |

Other CAS No. |

66036-31-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

l-trans-Phenothrin; |

Origin of Product |

United States |

Foundational & Exploratory

trans-Phenothrin chemical structure and properties

An In-depth Technical Guide to trans-Phenothrin

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity

This compound is a synthetic pyrethroid insecticide. The term "phenothrin" can refer to a racemic mixture of stereoisomers. This guide focuses on the trans-isomers, with specific data provided for the active 1R-trans enantiomer where available.

| Identifier | Value |

| IUPAC Name | (3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |

| CAS Number | 26046-85-5 (for 1R-trans-Phenothrin) |

| Molecular Formula | C23H26O3[1][2][3] |

| Molecular Weight | 350.45 g/mol [2][3][4] |

| Synonyms | d-Phenothrin, Sumithrin, (1R-trans)-Phenothrin[1][2][3] |

| InChI Key | SBNFWQZLDJGRLK-RTWAWAEBSA-N[1] |

| Canonical SMILES | CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C[2] |

Chemical Structure

The structure of this compound consists of a cyclopropane (B1198618) ring esterified with 3-phenoxybenzyl alcohol. The "trans" designation refers to the stereochemistry on the cyclopropane ring.

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Properties

This compound is a viscous liquid that is poorly soluble in water but soluble in many organic solvents.[5] Its properties make it effective as a contact insecticide.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Physical State | Pale yellow to yellow-brown liquid | [4][5][7] |

| Boiling Point | 437 °C at 760 mmHg | [2] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | [6] |

| Water Solubility | <0.01 mg/L (25 °C) | [2][6] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01 - 6.2 | [2][3][4][6] |

| Density | 1.06 - 1.12 g/cm³ | [2][5] |

| Stability | Stable under normal conditions; degrades in light and alkaline media. |[1][4][5] |

Table 2: Toxicological Data for d-Phenothrin (mixture of 1R isomers)

| Metric | Value | Species | Route | Reference(s) |

|---|---|---|---|---|

| Acute Oral LD50 | > 5000 mg/kg | Rat | Oral | [8] |

| Acute Dermal LD50 | > 5000 mg/kg | Rat | Dermal | |

| Aquatic Toxicity (LC50, 96h) | 2.7 µg/L | Rainbow Trout | Aquatic | [7] |

| Aquatic Toxicity (LC50, 96h) | 16 µg/L | Bluegill Sunfish | Aquatic |[7] |

Mechanism of Action

As a Type I pyrethroid, this compound's primary mode of action is the disruption of nerve function in insects.[6][9][10] It targets the voltage-gated sodium channels located in the neuronal membranes.[7][9]

-

Binding: Phenothrin (B69414) binds to the alpha-subunit of the voltage-gated sodium channels.

-

Channel Modification: This binding locks the channel in an open state, preventing its normal inactivation.[9]

-

Ion Influx: The prolonged opening leads to a continuous influx of sodium ions (Na+) into the neuron.[9]

-

Hyperexcitation: The excessive Na+ influx causes a state of hyperexcitation, leading to repetitive nerve discharges.[6][9]

-

Paralysis and Death: This uncontrolled nerve firing results in loss of motor control, tremors, paralysis, and ultimately the death of the insect.[9]

The selectivity of phenothrin for insects over mammals is attributed to structural differences in the sodium channels between the two groups.[9]

Caption: Mechanism of action of this compound on insect neurons.

Experimental Protocols

Synthesis of this compound

The synthesis of phenothrin is typically achieved through an esterification reaction.[11]

Methodology:

-

Reactants: (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride (trans-chrysanthemoyl chloride) and 3-phenoxybenzyl alcohol.

-

Reaction: The two reactants are combined in the presence of a suitable base (e.g., pyridine) to neutralize the HCl byproduct.

-

Solvent: A non-polar organic solvent such as toluene (B28343) is commonly used.

-

Purification: The resulting product, this compound, is purified from the reaction mixture using techniques like distillation or chromatography to remove unreacted starting materials and byproducts.

Analytical Methods for Quantification and Isomer Separation

The analysis of this compound in technical materials and formulations is critical for quality control. CIPAC (Collaborative International Pesticides Analytical Council) methods are often referenced.[12][13]

Methodology for Total Phenothrin and Isomer Ratio:

-

Sample Preparation: The technical material or formulation is accurately weighed and dissolved in a suitable solvent (e.g., acetone) containing an internal standard like m-terphenyl.[5][13]

-

Total Phenothrin Content (GC-FID):

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[12][13]

-

Column: A capillary column suitable for pyrethroid analysis.

-

Conditions: Temperature-programmed analysis is used to separate phenothrin from impurities.[12]

-

Quantification: The total phenothrin content is determined by comparing the peak area of phenothrin to that of the internal standard against a calibration curve.[12]

-

-

Isomer Ratio (Chiral HPLC):

-

Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[12][13]

-

Column: A chiral stationary phase column is essential to separate the different stereoisomers (1R-trans, 1R-cis, 1S-trans, 1S-cis).[12]

-

Mobile Phase: A mixture of solvents like hexane (B92381) and isopropanol.

-

Quantification: The percentage of each isomer is calculated from their respective peak areas in the chromatogram.[12]

-

Residue Analysis in Environmental Samples

Determining residual levels of this compound in matrices like soil or water requires sensitive analytical methods.

Methodology for Soil Analysis (GC-MS/MS): [14]

-

Extraction: A soil sample is extracted with an organic solvent mixture (e.g., acetone/water). The extract is filtered.

-

Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge, often containing Florisil, to remove interfering matrix components.[14]

-

Analysis (GC-MS/MS):

-

Instrument: Gas Chromatograph coupled to a tandem Mass Spectrometer (MS/MS).[14]

-

Injection: A small volume of the cleaned extract is injected into the GC.

-

Separation: The cis- and trans-isomers are separated on the GC column.

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and selectivity for phenothrin fragments.[14]

-

Quantification: The concentration is determined using a calibration curve prepared from analytical standards. The limit of quantification (LOQ) can reach levels as low as 0.01 mg/kg.[14]

-

Caption: General workflow for this compound residue analysis in soil.

References

- 1. CAS 26046-85-5: (-)-trans-Phenothrin | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 6. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 7. d-Phenothrin (UK PID) [inchem.org]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. What is the mechanism of Phenothrin? [synapse.patsnap.com]

- 10. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. extranet.who.int [extranet.who.int]

- 13. extranet.who.int [extranet.who.int]

- 14. epa.gov [epa.gov]

synthesis and discovery of pyrethroid insecticides like trans-Phenothrin

An In-depth Technical Guide to the Synthesis and Discovery of Pyrethroid Insecticides with a Focus on trans-Phenothrin

Introduction: From Natural Flowers to Synthetic Dominance

The story of pyrethroid insecticides begins with the pyrethrum daisy, Chrysanthemum cinerariaefolium, the source of naturally occurring insecticidal esters known as pyrethrins (B594832).[1][2] For centuries, powdered pyrethrum flowers were valued for their ability to rapidly knock down insects while exhibiting low toxicity to mammals.[3] However, the natural pyrethrins suffer from a significant drawback: they are chemically unstable, rapidly degrading upon exposure to light and air, which limits their effectiveness in agricultural applications.[3] This limitation spurred a century of chemical research aimed at creating synthetic analogues, or pyrethroids , that retain the potent insecticidal activity and low mammalian toxicity of the natural compounds but possess enhanced environmental stability.[3][4]

The development of synthetic pyrethroids coincided with growing concerns over the environmental persistence and biological impact of earlier insecticides like DDT, creating a demand for more biodegradable yet effective alternatives.[3] The first synthetic pyrethroid, allethrin, was discovered in 1949, marking a pivotal moment in insecticide chemistry.[2][5] Subsequent generations of pyrethroids, developed through systematic structural modifications, have led to compounds with greater photostability and broader applications. Phenothrin (B69414), a key member of this class, was invented in 1968 by researchers at Sumitomo Chemical who successfully stabilized the molecule by incorporating a 3-phenoxybenzyl alcohol group.[2][6][7]

This guide provides a detailed technical overview of the discovery, synthesis, and mode of action of pyrethroid insecticides, with a specific emphasis on the synthesis of this compound. It is intended for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the independent synthesis of its two key precursors—the acid moiety, (+)-trans-chrysanthemic acid, and the alcohol moiety, 3-phenoxybenzyl alcohol—followed by their esterification. Racemic phenothrin is prepared by esterifying chrysanthemic acid with 3-phenoxybenzyl alcohol.[8]

Component 1: Synthesis of (+)-trans-Chrysanthemic Acid

(+)-trans-Chrysanthemic acid is a chiral cyclopropanecarboxylic acid that forms the core of many pyrethroids.[9] Industrial production often involves the cyclopropanation of a diene followed by hydrolysis of the resulting ester.[10] A well-documented laboratory synthesis builds the molecule from simpler, readily available starting materials.[11][12]

Experimental Protocol: Synthesis of (+)-trans-Chrysanthemic Acid (Based on Martel and Huynh, 1967)[11][12]

-

Preparation of Ethyl Chrysanthemate (Ylide Method):

-

A solution of ethyl 2-(diethylphosphono)acetate is treated with a strong base (e.g., sodium ethoxide) in an inert solvent like anhydrous diethyl ether to generate the corresponding ylide.

-

2,5-dimethyl-2,4-hexadiene is added dropwise to the ylide solution at a controlled temperature (typically 0-5°C).

-

The reaction mixture is stirred for several hours, allowing the cyclopropanation reaction to proceed.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl chrysanthemate as a mixture of cis and trans isomers.

-

The isomers are separated via fractional distillation or column chromatography.

-

-

Hydrolysis to Chrysanthemic Acid:

-

The purified ethyl (+)-trans-chrysanthemate is dissolved in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) solution.

-

The mixture is heated at reflux for 2-4 hours to facilitate the saponification of the ester.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is acidified to a pH of ~2 with cold, dilute hydrochloric acid, causing the chrysanthemic acid to precipitate.

-

The solid product is collected by filtration, washed with cold water, and dried in a vacuum desiccator to yield (+)-trans-chrysanthemic acid.

-

Component 2: Synthesis of 3-Phenoxybenzyl Alcohol

3-Phenoxybenzyl alcohol is the crucial alcohol component that imparts photostability to phenothrin. A common and efficient laboratory synthesis involves the reduction of the corresponding aldehyde.[13]

Experimental Protocol: Synthesis of 3-Phenoxybenzyl Alcohol [13]

-

Reaction Setup: 3-Phenoxybenzaldehyde (1 equivalent) is dissolved in anhydrous methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (B1222165) (1.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1.5-2 hours. The progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate.

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-phenoxybenzyl alcohol as a colorless liquid or low-melting solid.[13][14]

Component 3: Esterification to form this compound

The final step is the coupling of the acid and alcohol components. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the alcohol.[8][15]

Experimental Protocol: Synthesis of this compound [15]

-

Activation of Chrysanthemic Acid: (+)-trans-Chrysanthemic acid (1 equivalent) is dissolved in an inert, anhydrous solvent such as dichloromethane (B109758) or toluene. Thionyl chloride (1.1 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is stirred at room temperature for 1-2 hours to form chrysanthemoyl chloride. Excess thionyl chloride and solvent are removed under vacuum.

-

Esterification: The crude chrysanthemoyl chloride is re-dissolved in anhydrous dichloromethane. A solution of 3-phenoxybenzyl alcohol (1 equivalent) and a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.2 equivalents) in dichloromethane is added dropwise at 0°C.

-

Reaction Completion: The reaction mixture is stirred at room temperature for 4-6 hours or until TLC indicates the consumption of the alcohol.

-

Workup and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Mechanism of Action: Disruption of the Nervous System

Pyrethroids are potent neurotoxins that exert their insecticidal effect by targeting the nervous system.[16][17] Their primary site of action is the voltage-gated sodium channels, which are integral membrane proteins responsible for the propagation of nerve impulses (action potentials).[3][18]

The mechanism proceeds as follows:

-

Binding to Sodium Channels: Pyrethroids bind to the open state of the voltage-gated sodium channels in the axonal membranes of neurons.[3]

-

Inhibition of Channel Deactivation: This binding prevents the channels from closing or inactivating in a timely manner. This action dramatically prolongs the influx of sodium ions into the neuron.[3][16]

-

Persistent Depolarization: The sustained sodium influx leads to a state of permanent membrane depolarization. The nerve cannot repolarize, preventing it from returning to its resting state.[3]

-

Repetitive Firing and Paralysis: This hyperexcited state causes repetitive and uncontrolled firing of the nerve, leading to tremors, ataxia, and ultimately, paralysis and death of the insect.[3][17]

Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication symptoms:

-

Type I Pyrethroids (e.g., Phenothrin, Permethrin): Lack an α-cyano group. They primarily induce repetitive nerve impulses, leading to rapid paralysis.

-

Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin): Contain an α-cyano group. They cause a much more prolonged depolarization of the nerve membrane and are generally more potent insecticides.[4]

Quantitative Data: Properties and Efficacy

The effectiveness and safety of a pyrethroid are defined by its physicochemical properties, toxicity, and insecticidal potency. The data below for d-phenothrin (B1212162) (the 1R isomer mixture, which is the most active form) is summarized from World Health Organization (WHO) evaluations and other toxicological studies.

Table 1: Physical and Chemical Properties of 1R-trans-Phenothrin

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₆O₃ |

| Molecular Weight | 350.4 g/mol [19] |

| Purity (Technical Grade) | Minimum 955 g/kg (sum of all isomers)[20] |

| Appearance | Colorless liquid[14] |

| Boiling Point | 135-140 °C @ 0.1 mmHg[14][21] |

| Vapor Pressure | 0.1 mmHg @ 37.7 °C[14][21] |

| Water Solubility | Insoluble[14] |

| Stability | Stable, but sensitive to alkalis and strong acids[22] |

Table 2: Mammalian Toxicity of d-Phenothrin

| Species | Route | LD₅₀ (mg/kg body weight) | Finding |

|---|---|---|---|

| Rat | Oral | > 5000 | Low acute toxicity |

| Mouse | Oral | > 5000 | Low acute toxicity |

| Rat | Dermal | > 5000 | Low acute toxicity |

| Rabbit | Dermal | > 2000 | Low acute toxicity |

| Rat | Inhalation (4h) | > 3760 mg/m³ | Low acute toxicity |

Source: Data compiled from WHO evaluation reports.[8]

Table 3: Comparative Efficacy of Pyrethroids against Anopheles Mosquitoes

| Insecticide | Resistance Status | Mortality Risk Difference (vs. Untreated) | 95% Confidence Interval |

|---|---|---|---|

| Deltamethrin | Low | 0.74 | 0.61 to 0.87 |

| Deltamethrin | High | 0.39 | 0.24 to 0.54 |

| Permethrin | Low | 0.56 | 0.43 to 0.68 |

Source: Data from a meta-analysis of insecticide-treated nets, showing that while efficacy decreases with resistance, pyrethroids remain more effective than untreated materials.[23]

Standardized Efficacy Testing

To evaluate and compare the efficacy of insecticides like this compound, standardized bioassays are essential. The WHO tube bioassay is a globally recognized method for assessing insecticide resistance in adult mosquitoes.

Experimental Protocol: WHO Tube Bioassay for Adult Mosquitoes

-

Preparation: Two clean plastic tubes are used: one lined with insecticide-impregnated paper and one with control paper (treated with oil carrier only).

-

Mosquito Collection: Non-blood-fed female mosquitoes (20-25 per tube) are collected and introduced into a holding tube.

-

Exposure: The mosquitoes are gently blown from the holding tube into the exposure tube containing the insecticide-impregnated paper. The tube is placed vertically for a 1-hour exposure period.

-

Transfer: After 1 hour, the mosquitoes are transferred back to the holding tube, which is now equipped with a clean paper lining and a cotton pad soaked in a 10% sugar solution.

-

Mortality Reading: The mosquitoes are held for 24 hours at a controlled temperature and humidity. Mortality is recorded at the 24-hour mark. Mosquitoes unable to stand or fly are considered dead.

-

Data Analysis: If control mortality is between 5% and 20%, the observed mortality is corrected using Abbott's formula. If control mortality exceeds 20%, the test is discarded.

Conclusion

The development of synthetic pyrethroids from their natural pyrethrin precursors represents a major success in applied chemistry. By systematically modifying the lead compound, chemists created a class of insecticides that are not only highly effective but also possess a favorable safety profile for mammals and are less environmentally persistent than their predecessors. The synthesis of this compound, through the strategic combination of chrysanthemic acid and 3-phenoxybenzyl alcohol, exemplifies the chemical ingenuity that led to photostable and commercially viable products. Their specific mode of action, the targeted disruption of insect voltage-gated sodium channels, provides a clear biochemical basis for their potent insecticidal activity. While the emergence of insecticide resistance presents an ongoing challenge, pyrethroids like this compound remain critical tools in public health and agriculture, and their continued study offers valuable insights for the development of the next generation of insect control agents.

References

- 1. Discovery and development of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrethroid - Wikipedia [en.wikipedia.org]

- 4. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 6. airus.unisalento.it [airus.unisalento.it]

- 7. flex.flinders.edu.au [flex.flinders.edu.au]

- 8. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 9. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 10. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Phenoxybenzyl alcohol | 13826-35-2 [chemicalbook.com]

- 14. 3-Phenoxybenzyl alcohol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mode of Action of Pyrethroids, Nicotinoids, and Rotenoids | Annual Reviews [annualreviews.org]

- 18. researchgate.net [researchgate.net]

- 19. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. extranet.who.int [extranet.who.int]

- 21. 3-Phenoxybenzyl alcohol 98 13826-35-2 [sigmaaldrich.com]

- 22. endura.it [endura.it]

- 23. The Impact of Pyrethroid Resistance on the Efficacy of Insecticide-Treated Bed Nets against African Anopheline Mosquitoes: Systematic Review and Meta-Analysis | PLOS Medicine [journals.plos.org]

Preliminary Toxicological Profile of trans-Phenothrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Phenothrin, a synthetic pyrethroid insecticide, is widely utilized for the control of various insects in public health and domestic settings. As a member of the Type I pyrethroids, its primary mode of action involves the disruption of neuronal activity in insects. This technical guide provides a comprehensive preliminary toxicological profile of this compound, summarizing key findings on its acute, sub-chronic, and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal models.

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Endpoint | Value (mg/kg bw or mg/L) | Purity (%) | Reference |

| Oral | Rat (male/female) | Oral | LD50 | >5000 | 94.8 | [1] |

| Dermal | Rat (male/female) | Dermal | LD50 | >5000 | 94.0 | [1] |

| Inhalation | Rat (male/female) | Inhalation | LC50 (4-hr) | >2100 mg/m³ | 93.8 | [1] |

| Skin Irritation | Rabbit (male/female) | Dermal | - | Non-irritating | 94.2 | [1] |

| Eye Irritation | Rabbit (male/female) | Ocular | - | Non-irritating | 94.2 | [1] |

| Skin Sensitization | Guinea pig (male) | Dermal | - | Non-sensitising | 94.2 | [1] |

Experimental Protocols

Detailed experimental protocols for the acute toxicity studies were not available in the public domain. However, these studies are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Following OECD Guideline 423):

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used if the substance cannot be administered directly.

-

Dose Levels: A sequential testing procedure is used, starting with a dose expected to cause some toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies in rodents and dogs have been conducted to evaluate the potential health effects of long-term exposure to phenothrin (B69414). The primary target organ identified in these studies is the liver.

Table 2: Sub-chronic and Chronic Toxicity of d-Phenothrin (B1212162)

| Study Type | Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Sub-chronic | Dog | 1 year | Oral (diet) | 7.1 mg/kg/day | 26.8 mg/kg/day | Hepatocellular enlargement, focal degeneration in the adrenal cortex. | [2] |

| Chronic/Oncogenicity | Rat | 2 years | Oral (diet) | 1000 ppm (equivalent to 40 mg/kg/day for males and 52 mg/kg/day for females) | 3000 ppm | Increased liver weight. No evidence of carcinogenicity. | [3] |

Experimental Protocols

Specific, detailed protocols for these individual studies on this compound were not publicly available. The following are generalized protocols based on OECD guidelines.

General Protocol for a 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408):

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley), with at least 10 males and 10 females per dose group.

-

Dose Administration: The test substance is administered daily in graduated doses for 90 days, typically mixed in the diet, dissolved in drinking water, or by gavage.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality, and the lowest dose should not produce any evidence of toxicity.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Ophthalmoscopic examinations are performed before and after the study.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, with any target organs also examined in the lower dose groups.

Genotoxicity

A battery of in vitro and in vivo studies has been conducted to assess the genotoxic potential of phenothrin. The weight of evidence from these studies indicates that phenothrin is not genotoxic.

Table 3: Genotoxicity of Phenothrin

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA102 | With and without S9 | Negative | [4] |

| In vitro Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells (HPRT locus) | With and without S9 | Negative | [5] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [3] |

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Negative | [3] |

Experimental Protocols

While specific study reports were not available, the following describes a general protocol for the Ames test.

General Protocol for Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471):

-

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not shown any evidence of a carcinogenic potential for phenothrin.[3]

Experimental Protocol

General Protocol for a Carcinogenicity Study in Rodents (Following OECD Guideline 451):

-

Test Animals: Typically rats and mice, with at least 50 males and 50 females per dose group.

-

Dose Administration: The test substance is administered in the diet for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should produce minimal toxicity, and the lowest dose should be a multiple of the anticipated human exposure.

-

Observations: Daily clinical observations, regular body weight and food consumption measurements.

-

Pathology: All animals, including those that die or are euthanized during the study, undergo a complete gross necropsy. A comprehensive histopathological examination of all organs and tissues is performed.

-

Endpoint: The incidence of tumors in the treated groups is compared to the control group.

Reproductive and Developmental Toxicity

The available data on d-phenothrin suggest a lack of significant reproductive or developmental toxicity at doses that are not maternally toxic.

Table 4: Reproductive and Developmental Toxicity of d-Phenothrin

| Study Type | Species | Dose Levels | Route | NOAEL (Maternal) | NOAEL (Developmental/Reproductive) | Key Findings | Reference |

| Two-Generation Reproduction | Rat | Not specified | Oral (diet) | Not specified | Not specified | Decreased pup weight at doses not maternally toxic. | [6] |

| Developmental Toxicity | Rabbit | Not specified | Oral | 100 mg/kg/day | 300 mg/kg/day | Increased clinical signs and abortions at maternally toxic doses. | [7] |

Experimental Protocols

Detailed protocols for these specific studies on phenothrin are not publicly available. The following are generalized protocols.

General Protocol for a Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416):

-

Test Animals: Young adult male and female rats (F0 generation).

-

Dose Administration: The test substance is administered continuously in the diet, beginning before mating and continuing through gestation and lactation for two generations (F1 and F2).

-

Dose Levels: At least three dose levels plus a control group.

-

Endpoints:

-

Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. Gross and histopathology of reproductive organs.

-

Offspring (F1 and F2): Viability, sex ratio, body weights, physical and functional development, and gross pathology.

-

General Protocol for a Prenatal Developmental Toxicity Study (Following OECD Guideline 414):

-

Test Animals: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species.

-

Dose Administration: The test substance is administered daily during the period of organogenesis.

-

Dose Levels: At least three dose levels plus a control group. The highest dose should induce some maternal toxicity.

-

Endpoints:

-

Maternal: Clinical observations, body weight, food consumption, and necropsy at term.

-

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

-

Neurotoxicity

This compound is a Type I pyrethroid, and its primary mechanism of neurotoxicity involves the modulation of voltage-gated sodium channels in neurons.

Mechanism of Action

Pyrethroids, including this compound, bind to voltage-gated sodium channels in the nerve cell membrane. This binding prolongs the opening of the channels, leading to a persistent influx of sodium ions. The result is a state of hyperexcitability, characterized by repetitive neuronal firing. At higher concentrations, this can progress to nerve conduction block, paralysis, and ultimately death of the insect. The selectivity of pyrethroids for insect sodium channels over mammalian channels contributes to their relatively lower toxicity in mammals.

Neurotoxicity Studies

Specific acute and subchronic neurotoxicity studies on this compound were not detailed in the available literature. However, general guidelines exist for such studies.

General Protocol for an Acute Neurotoxicity Study in Rats (Following OECD Guideline 424):

-

Test Animals: Adult rats.

-

Dose Administration: A single dose of the test substance is administered.

-

Observations: A functional observational battery (FOB) is performed at the time of peak effect to assess changes in autonomic function, neuromuscular coordination, and sensory function. Motor activity is also measured.

-

Pathology: A subset of animals is perfused, and nervous system tissues are examined for histopathological changes.

General Protocol for a Subchronic Neurotoxicity Study in Rats (Following OECD Guideline 424):

-

Test Animals: Adult rats.

-

Dose Administration: The test substance is administered daily for 90 days.

-

Observations: FOB and motor activity assessments are conducted at multiple time points during the study.

-

Pathology: Comprehensive histopathological examination of the central and peripheral nervous systems is performed at the end of the study.

Conclusion

The preliminary toxicological profile of this compound indicates a low order of acute toxicity. The primary target organ for repeated-dose toxicity appears to be the liver. The weight of evidence suggests that this compound is not genotoxic or carcinogenic. Reproductive and developmental toxicity have not been observed at dose levels that are not maternally toxic. The neurotoxic effects of this compound are consistent with its classification as a Type I pyrethroid, acting on voltage-gated sodium channels. Further research to obtain detailed experimental protocols for key studies would provide a more complete understanding of its toxicological profile.

References

- 1. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Transcriptional response of rat frontal cortex following acute In Vivo exposure to the pyrethroid insecticides permethrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide: trans-Phenothrin (CAS No. 26046-85-5)

This technical guide provides a comprehensive overview of trans-Phenothrin, a synthetic pyrethroid insecticide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, toxicological profile, environmental fate, and mechanism of action.

Physicochemical Properties

This compound, also known as d-phenothrin, is a photolabile synthetic pyrethroid.[1] It is characterized by its potent insecticidal activity against a broad spectrum of flying and crawling insects.[1]

| Property | Value | Reference |

| CAS Number | 26046-85-5 | [2] |

| Molecular Formula | C₂₃H₂₆O₃ | [3] |

| Molecular Weight | 350.45 g/mol | [3] |

| Appearance | Yellow to brown transparent viscous liquid | [1] |

| Solubility | Soluble in common organic solvents; Negligible in water | [1] |

| Stability | Sensitive to alkalis and strong acids; Degraded by exposure to light | [1] |

Toxicological Profile

This compound exhibits low mammalian toxicity, a characteristic feature of pyrethroid insecticides.[1] Its toxicological profile has been evaluated through various studies, summarized below.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg bw | [4] |

| Acute Dermal Toxicity (LD₅₀) | Rat | Dermal | > 2000 mg/kg bw | [4] |

| Acute Inhalation Toxicity (LC₅₀) | Rat | Inhalation | > 5.3 mg/L | [4] |

| Skin Irritation | Rabbit | Dermal | Non-irritating | [4] |

| Eye Irritation | Rabbit | Ocular | Non-irritating | [4] |

| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizing | [4] |

| Carcinogenicity | - | - | Non-carcinogenic | [4] |

| Mutagenicity | - | - | Non-mutagenic | [4] |

| Reproductive Toxicity | - | - | Non-toxic to reproduction | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological and environmental fate studies cited are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound were not publicly available, the following represents the standard methodologies employed for such assessments.

Acute Oral Toxicity (LD₅₀) - OECD 423

This protocol is a stepwise procedure with the use of a minimum number of animals.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[5][6]

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for at least 16 hours prior to administration of the test substance.[5][6]

-

Dose Administration: The test substance, typically dissolved or suspended in a suitable vehicle like corn oil, is administered by oral gavage.[6][7] A starting dose of 2000 mg/kg body weight is often used in a limit test.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][6] Observations are made frequently on the day of dosing and at least once daily thereafter.[5]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[6]

Aquatic Toxicity to Daphnia magna - OECD 202

This test assesses the acute immobilization of Daphnia magna.

-

Test Organisms: Young daphnids (less than 24 hours old) are used.[8]

-

Test Conditions: The test is conducted under static conditions for 48 hours.[1][8] Test vessels are filled with a dilution water of known quality, and a geometric series of at least five concentrations of the test substance is prepared.[1]

-

Exposure: A set number of daphnids (e.g., 10) are placed in each test vessel for each concentration and a control. Two replicates are typically used for each level.[9]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[1][8] Immobilization is defined as the lack of movement even after gentle agitation.[1] Water quality parameters such as pH and dissolved oxygen are also monitored.[1]

-

Endpoint Calculation: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is determined at 24 and 48 hours.[8]

Environmental Fate

This compound is known to be photolabile and readily degrades in the environment, which limits its persistence.[1]

| Endpoint | Condition | Half-life (t½) | Reference |

| Soil Metabolism | Aerobic | - | - |

| Photodegradation on Soil | - | - | - |

Aerobic Soil Metabolism - OECD 307

This study evaluates the rate and route of degradation in soil under aerobic conditions.

-

Test System: A representative soil type is chosen, and its characteristics (pH, organic carbon content, etc.) are documented.[10] The soil is typically sieved and pre-incubated to stabilize microbial activity.[11]

-

Test Substance Application: The test substance, often radiolabeled for ease of tracking, is applied to the soil at a rate reflecting its intended use.[10]

-

Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content.[11] Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling and Analysis: Soil samples are taken at various time intervals and analyzed for the parent compound and its degradation products.[11]

-

Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ - the time for 50% and 90% dissipation, respectively) and the degradation pathway are determined.[10]

Photodegradation on Soil - OECD Guideline

This study assesses the degradation of a substance on the soil surface when exposed to light.

-

Soil Preparation: A thin layer of a chosen soil type is applied to plates.[12]

-

Application: The test substance is applied uniformly to the soil surface.[12]

-

Irradiation: The plates are exposed to a light source that simulates natural sunlight.[12] Dark controls are maintained to differentiate between photodegradation and other degradation processes.[13]

-

Sampling and Analysis: Soil samples are collected at different time points and analyzed for the parent compound and its photoproducts.[12]

-

Endpoint Determination: The half-life of photodegradation is calculated.[13]

Mechanism of Action

The primary target of this compound, like other pyrethroid insecticides, is the voltage-gated sodium channel in the nervous system of insects.[2]

Signaling Pathway

This compound binds to the open state of the voltage-gated sodium channels, preventing their closure.[14] This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately the death of the insect.[2]

Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.

Experimental Workflow: Electrophysiology

The effect of this compound on sodium channels is typically studied using electrophysiological techniques like the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing the target sodium channel.[15]

Caption: A typical experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. extranet.who.int [extranet.who.int]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. epa.gov [epa.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. geacindia.gov.in [geacindia.gov.in]

- 8. safenano.re.kr [safenano.re.kr]

- 9. ag.state.mn.us [ag.state.mn.us]

- 10. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Metabolism and Excretion of trans-Phenothrin in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Phenothrin, a synthetic pyrethroid insecticide, is widely utilized in public health and agriculture for its potent insecticidal activity and relatively low mammalian toxicity. A comprehensive understanding of its metabolic fate and excretion pathways is crucial for assessing its safety profile and for the development of related compounds. This technical guide provides an in-depth overview of the metabolism and excretion of this compound in mammals, with a focus on data derived from studies in rats, the primary model for toxicological evaluation.

Core Metabolic Pathways

In mammals, this compound undergoes rapid and extensive biotransformation primarily through two main pathways:

-

Ester Cleavage: The hydrolysis of the central ester bond is a major metabolic route for this compound. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and other tissues.[1][2][3] This pathway is significantly more predominant for the trans-isomer compared to the cis-isomer of phenothrin.[1] The cleavage results in the formation of 3-phenoxybenzyl alcohol (PBalc) and chrysanthemic acid.

-

Oxidative Metabolism: Cytochrome P450 (CYP) monooxygenases play a crucial role in the oxidative metabolism of both the alcohol and acid moieties of the parent compound and its hydrolyzed metabolites.[1] Key oxidative reactions include:

Following these primary metabolic steps, the resulting metabolites can undergo further conjugation reactions, such as sulfation and glucuronidation, to facilitate their excretion.[1]

Metabolic Pathway of this compound

Data Presentation: Quantitative Analysis of Metabolism and Excretion

The following tables summarize the quantitative data on the excretion and metabolite profile of this compound in rats following oral administration of radiolabelled compound.

Table 1: Excretion of ¹⁴C-trans-Phenothrin in Rats (% of Administered Dose)

| Dose | Route | Timeframe | Urine | Feces | Total Recovery | Reference |

| 200 mg/kg | Oral | 3 days | 57% | 43% | 100% | Miyamoto et al., 1974[1] |

| 10 mg/kg | Oral | 7 days | 75% | 21% | 96% | Kaneko et al., 1981[1] |

| 4 mg/kg (repeated dose) | Oral | 14 days | 75-70% | 24-29% | ~99% | Isobe et al., 1987[1] |

Table 2: Major Metabolites of this compound in Rat Excreta (% of Dose)

Data from a single oral dose of 200 mg/kg to male Sprague Dawley rats.

| Metabolite | Excretion Route | % of Administered Dose | Reference |

| 3-(4'-hydroxyphenoxy)benzoic acid (4'OH-PBacid) | Urine | 54% | Miyamoto et al., 1974[1] |

| 3-phenoxybenzoic acid (PBacid) | Urine | 9.5% | Miyamoto et al., 1974[1] |

| Glycine conjugate of PBacid | Urine | Minor | Miyamoto et al., 1974[1] |

| Unmetabolized this compound | Feces | 0.4-1.2% | Kaneko et al., 1981[1] |

| Ester-form metabolites (oxidized at the chrysanthemic acid moiety) | Feces | Small amounts | Kaneko et al., 1981[1] |

Experimental Protocols

The following sections detail the generalized methodologies employed in key in vivo and in vitro studies on this compound metabolism.

In Vivo Metabolism Study in Rats

This protocol is a synthesis of the methodologies described by Miyamoto et al. (1974) and Kaneko et al. (1981).[1]

1. Test Animals:

-

Species: Sprague Dawley rats (male and female).

-

Housing: Housed individually in metabolism cages designed for the separate collection of urine and feces.

-

Acclimation: Animals are acclimated to the housing conditions for a specified period before the study begins.

2. Test Substance and Dosing:

-

Test Substance: ¹⁴C-trans-Phenothrin, with the radiolabel typically on the methylene (B1212753) group of the alcohol moiety or other stable positions.

-

Vehicle: Corn oil or other suitable vehicle.

-

Administration: Single or repeated oral gavage.

3. Sample Collection:

-

Urine and Feces: Collected separately at regular intervals (e.g., every 24 hours) for up to 7 days post-dosing.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, blood) are collected to determine the distribution of radioactivity.

4. Sample Analysis:

-

Quantification of Radioactivity: Total radioactivity in urine, feces, and tissue homogenates is determined by liquid scintillation counting.

-

Metabolite Profiling:

-

Extraction: Metabolites are extracted from urine and feces using appropriate organic solvents.

-

Chromatography: Extracted metabolites are separated using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Identification: Metabolites are identified by comparing their chromatographic behavior with that of authentic standards and by using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow for In Vivo Metabolism Study

Conclusion

The metabolism of this compound in mammals is a rapid and efficient process dominated by ester hydrolysis and oxidative reactions, leading to the formation of polar metabolites that are readily excreted, primarily in the urine. This rapid biotransformation and elimination contribute to its relatively low toxicity in mammals. The data from studies in rats provide a robust model for understanding the core metabolic and excretory pathways of this widely used insecticide. Further research could focus on inter-species differences in metabolism and the specific roles of various CYP450 and carboxylesterase isozymes.

References

An In-depth Technical Guide on the Solubility and Stability of trans-Phenothrin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of trans-Phenothrin in organic solvents. Given the importance of this synthetic pyrethroid in various formulations, a thorough grasp of its behavior in different solvent systems is crucial for product development, quality control, and regulatory compliance. This document consolidates available data, presents detailed experimental protocols for characterization, and visualizes key processes to facilitate a deeper understanding.

Introduction

This compound, a key active isomer of Phenothrin (B69414), is a widely utilized insecticide known for its rapid knockdown effect on a broad spectrum of pests. Its efficacy is intrinsically linked to its formulation, where organic solvents play a pivotal role in solubilization and delivery. However, the interaction between this compound and these solvents can significantly impact the stability and shelf-life of the final product. This guide aims to provide a detailed technical resource on the solubility and stability of this compound, addressing the current knowledge gaps and offering practical methodologies for its assessment.

Physical and Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Reference |

| Chemical Name | (3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate | [1] |

| CAS Number | 26046-85-5 | [1] |

| Molecular Formula | C23H26O3 | [2] |

| Molecular Weight | 350.45 g/mol | [2] |

| Appearance | Pale yellow to yellow-brown liquid | [3] |

| Water Solubility | <9.7 µg/L at 25°C | [4] |

| LogP (XLogP3) | 6.2 | [2] |

Solubility of this compound in Organic Solvents

This compound is characterized by its lipophilic nature, rendering it highly soluble in a wide array of organic solvents.[1] While precise quantitative data across a broad temperature range is not extensively available in the public domain, existing literature provides valuable semi-quantitative information.

| Solvent | Solubility (at 25°C) | Reference |

| Methanol | >5000 g/L (>500 g/100mL) | [5] |

| Hexane | >4960 g/L (>496 g/100mL) | [5] |

| Acetone | Soluble | [3] |

| Xylene | Soluble | [3] |

| Isopropanol | Highly Soluble (>500 g/L) | [6] |

| Diethyl Ether | Highly Soluble (>500 g/L) | [6] |

| Chloroform | Highly Soluble (>500 g/L) | [6] |

| Acetonitrile | Highly Soluble (>500 g/L) | [6] |

| Kerosene | Highly Soluble (>500 g/L) | [6] |

It is important to note that some sources describe phenothrin as being unstable in most solvents except for methanol, ethyl cellosolve, o-cresol, and dimethylsulfoxide.[4][6] This contradicts other reports of its general stability in organic solvents.[4] This discrepancy may arise from variations in the grade of solvents used, the presence of impurities, or different experimental conditions. Therefore, it is imperative for researchers to conduct their own stability studies in the specific solvent systems relevant to their applications.

Stability of this compound in Organic Solvents

The stability of this compound is a critical parameter for ensuring the efficacy and safety of its formulations. Degradation can be induced by several factors, including light, temperature, and the chemical nature of the solvent.

Photostability

This compound is known to be susceptible to photodegradation, although it is more stable than natural pyrethrins.[5] When exposed to daylight as a thin film, phenothrin has a half-life of approximately 6 days.[7] The degradation is primarily driven by UV radiation and can lead to the formation of various byproducts.

Thermal Stability

While generally considered stable under normal storage conditions, elevated temperatures can accelerate the degradation of this compound.[4] Specific data on thermal degradation kinetics in organic solvents is limited, underscoring the need for empirical studies tailored to specific formulation conditions.

Chemical Stability

This compound is susceptible to hydrolysis under alkaline conditions.[4] In neutral or weakly acidic media, it is generally stable.[4] As previously mentioned, there are conflicting reports regarding its stability in various organic solvents, making it crucial to perform stability-indicating assays for specific formulations.

Experimental Protocols

To address the limited availability of specific quantitative data, the following sections provide detailed, exemplary protocols for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol describes the use of the saturation shake-flask method followed by HPLC-UV analysis.

5.1.1 Materials and Equipment

-

This compound analytical standard

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

5.1.2 Procedure

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 µm PTFE filter into an HPLC vial.

-

Dilute the filtered samples with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by HPLC-UV.

5.1.3 HPLC-UV Method

-

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 272 nm

-

Injection Volume: 10 µL

-

Quantification: Use a calibration curve prepared from known concentrations of the this compound analytical standard.

Protocol for Stability-Indicating Assay

This protocol outlines a forced degradation study to assess the stability of this compound in a specific organic solvent.

5.2.1 Materials and Equipment

-

This compound

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Amber glass vials with screw caps

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system as described in section 5.1.3

5.2.2 Procedure

-

Prepare a stock solution of this compound in the selected organic solvent at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the stock solution into several amber glass vials.

-

Expose the vials to different stress conditions:

-

Thermal Stress: Place vials in an oven at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic Stress: Place vials in a photostability chamber according to ICH guidelines.

-

Control: Store vials at room temperature, protected from light.

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

5.2.3 Data Analysis

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k) for each condition.

Visualizations

To further clarify the experimental workflow and potential degradation mechanisms, the following diagrams are provided.

Caption: Workflow for solubility and stability testing of this compound.

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound in organic solvents. It is evident that while this compound exhibits high solubility in many common organic solvents, there is a need for more precise, quantitative data. The conflicting reports on its stability in different organic solvents highlight the critical importance of conducting tailored stability studies for specific formulations and storage conditions. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to systematically evaluate the solubility and stability of this compound, ensuring the development of robust and effective products. Further research into the thermal degradation kinetics and a definitive resolution of the conflicting stability data would be valuable contributions to the field.

References

- 1. endura.it [endura.it]

- 2. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-Phenothrin (UK PID) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism and Enantiomeric Forms of Phenothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothrin (B69414), a synthetic pyrethroid insecticide, serves as a critical agent in public health and domestic settings for pest control. Its molecular structure, characterized by two chiral centers within its chrysanthemic acid moiety, gives rise to four distinct stereoisomers. The spatial arrangement of these isomers profoundly influences the compound's insecticidal efficacy and metabolic fate. This technical guide provides a comprehensive examination of the stereoisomerism of phenothrin, the differential biological activity of its enantiomeric forms, and the analytical methodologies employed for their separation and characterization. Quantitative data are presented to delineate the structure-activity relationship, and detailed experimental protocols are provided for chiral separation.

The Stereoisomerism of Phenothrin

Phenothrin is the ester of 3-phenoxybenzyl alcohol and (1RS, cis,trans)-2,2-dimethyl-3-(2,2-dimethylvinyl)cyclopropanecarboxylic acid, commonly known as chrysanthemic acid.[1] The chrysanthemic acid portion of the molecule contains two chiral centers at carbons 1 and 3 of the cyclopropane (B1198618) ring. This results in the existence of four stereoisomers, which are two pairs of enantiomers.[2]

These four stereoisomers are:

-

(1R, trans)-phenothrin

-

(1S, trans)-phenothrin

-

(1R, cis)-phenothrin

-

(1S, cis)-phenothrin

Commercial phenothrin products are typically available in two main forms: racemic phenothrin and d-phenothrin.[1]

-

Racemic Phenothrin: This form is an equimolar mixture of the 1R and 1S enantiomers (a 1:1 optical ratio) with a cis:trans isomer ratio of approximately 1:4. Therefore, the four isomers—(1R, trans), (1R, cis), (1S, trans), and (1S, cis)—are present in an approximate ratio of 4:1:4:1.[1]

-

d-Phenothrin (Sumithrin®): This formulation is an enriched mixture containing at least 95% of the insecticidally active 1R isomers, also in a cis:trans ratio of approximately 1:4.[1][2] It is primarily a mixture of (1R, trans)- and (1R, cis)-phenothrin.

Table 1: Composition of Commercial Phenothrin Formulations

| Formulation | (1R, trans) | (1R, cis) | (1S, trans) | (1S, cis) | Reference |

| Racemic Phenothrin | ~40% | ~10% | ~40% | ~10% | [1] |

| d-Phenothrin | ~80% | ~20% | <5% (combined) | <5% (combined) | [1][2] |

Biological Activity and Mechanism of Action

The insecticidal potency of phenothrin is highly dependent on its stereochemistry. The biological activity resides almost exclusively in the 1R-isomers, which are potent neurotoxins to insects.[3] The 1S-isomers are considered largely inactive.[2]

Structure-Activity Relationship

The primary target for pyrethroid insecticides is the voltage-gated sodium channels located in the neuronal membranes of insects.[3] The interaction is highly stereospecific:

-

(1R)-isomers: These enantiomers bind to the sodium channel and modify its function by delaying the inactivation (closing) of the channel. This leads to a persistent influx of sodium ions, causing nerve cell hyperexcitability, repetitive nerve impulses, subsequent paralysis ("knockdown"), and ultimately the death of the insect.[2]

-

(1S)-isomers: These enantiomers do not modify the sodium channel's function in the same way. However, they can competitively bind to the same receptor site, effectively blocking the action of the more potent 1R-isomers without inducing a toxic effect themselves.[2]

Among the active isomers, the (1R, trans)-phenothrin isomer is recognized as the most insecticidally active, followed by the (1R, cis) isomer.[2]

Quantitative Toxicity Data

Precise, directly comparable toxicity data for all four purified stereoisomers under identical conditions is limited in publicly available literature. However, studies on related pyrethroids and specific phenothrin isomers confirm the general principles of activity. The data below is compiled from various sources to illustrate the relative potency.

Table 2: Insecticidal Activity of Phenothrin Isomers against Housefly (Musca domestica)

| Isomer / Mixture | Synergist | LD₅₀ (ng/fly) | Relative Potency | Reference |

| (1R, trans)-phenothrin | Piperonyl Butoxide | 1.2 | Highest | [4] |

| (1R, cis)-phenothrin | Not Specified | > (1R, trans) | High | [2] |

| (1S, trans)-phenothrin | Not Specified | Inactive | Very Low | [2] |

| (1S, cis)-phenothrin | Not Specified | Inactive | Very Low | [2] |

| d-Phenothrin | Not Specified | Low (high LD₅₀) | High (as mixture) | [5] |

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill 50% of a test population. A lower LD₅₀ indicates higher toxicity.

Experimental Protocols for Stereoisomer Separation

The resolution of phenothrin's stereoisomers is crucial for quality control, metabolic studies, and environmental analysis. Due to the identical physical properties of enantiomers, specialized chiral separation techniques are required. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.

Protocol: Chiral HPLC Separation of Phenothrin Isomers

This protocol is based on established methods for separating pyrethroid isomers.

Objective: To resolve and quantify the four stereoisomers of phenothrin from a technical mixture.

Materials and Instrumentation:

-

HPLC System: Quaternary pump, autosampler, column thermostat, UV-Vis detector.

-

Chiral Column: Sumichiral OA-2000 ((R)-phenylglycine and 3,5-dinitrobenzoic acid based) or equivalent Pirkle-type CSP.

-

Mobile Phase: HPLC-grade n-hexane and 1,2-dichloroethane.

-

Sample: Phenothrin standard or sample dissolved in the mobile phase.

Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-hexane and 1,2-dichloroethane. A typical starting ratio is 200:1 (v/v). The exact ratio may require optimization to achieve baseline separation.

-

System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh and dissolve the phenothrin sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection and Chromatography: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the column effluent at a suitable wavelength, typically around 230 nm.

-

Data Analysis: Identify the peaks based on their retention times relative to pure standards, if available. The typical elution order on a Sumichiral OA-2000 column is (1R, cis), (1S, cis), (1R, trans), and (1S, trans). Calculate the percentage of each isomer based on the peak area.

Alternative Method: Indirect Gas Chromatography (GC)

An older, indirect method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral GC column.

-

Hydrolysis: The phenothrin ester is hydrolyzed under alkaline conditions to yield 3-phenoxybenzyl alcohol and chrysanthemic acid isomers.

-

Derivatization: The chiral chrysanthemic acid isomers are then esterified with a chiral alcohol (e.g., (+)-2-octanol) to form diastereomeric esters.

-

GC Analysis: The resulting diastereomeric esters are separated and quantified using a standard capillary GC column (e.g., with a PEG-20M stationary phase).

Conclusion

The stereochemistry of phenothrin is a determining factor in its function as an insecticide. The molecule's four stereoisomers exhibit a profound structure-activity relationship, with the (1R, trans) and (1R, cis) isomers conferring the vast majority of its neurotoxic effects against insects by modulating neuronal sodium channels. In contrast, the 1S-isomers are largely inactive. The production of d-phenothrin, an enriched mixture of the active 1R-isomers, represents a refinement to maximize insecticidal potency while reducing the environmental load of inactive stereoisomers. The ability to resolve and quantify these isomers through analytical techniques like chiral HPLC is essential for the quality control of commercial formulations and for advancing research in insecticide development and toxicology. A thorough understanding of these stereochemical principles is paramount for professionals in agrochemical research and drug development.

References

- 1. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 3. d-cis-Phenothrin | C23H26O3 | CID 187827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insecticidal and Synergistic Potential of Three Monoterpenoids against the Yellow Fever Mosquito, Aedes aegypti (Diptera: Culicidae), and the House Fly, Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Binary Mixtures of Lambda-Cyhalothrin, Chlorfenapyr, and Abamectin, against the House Fly Larvae, Musca domestica L. | MDPI [mdpi.com]

Foundational Research on the Insecticidal Properties of trans-Phenothrin

Executive Summary: Trans-Phenothrin, also known as d-phenothrin, is a synthetic Type I pyrethroid insecticide widely used for controlling a broad spectrum of insect pests in domestic, commercial, and agricultural settings.[1][2] Its primary mechanism of action involves the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs) in the insect's nervous system.[3] This leads to hyperexcitation, paralysis, and eventual death of the insect.[3][4] This document provides a technical overview of the foundational research on this compound, detailing its neurotoxic mechanism, summarizing its quantitative efficacy, and outlining the standard experimental protocols used for its evaluation.

Mechanism of Action: Neurotoxicity

The primary insecticidal activity of this compound is achieved through its interaction with the nervous systems of arthropods.[2][5] As a Type I pyrethroid, its specific target is the voltage-gated sodium channel, a transmembrane protein essential for the propagation of nerve impulses.[3][6]

1.1 Interaction with Voltage-Gated Sodium Channels (VGSCs)

This compound binds to the open state of the VGSC alpha-subunit, which constitutes the pore of the channel.[3][7] This binding event modifies the channel's gating kinetics, specifically by slowing the rate of inactivation.[3][8] Consequently, the channel remains open for a longer duration, leading to a prolonged influx of sodium ions (Na+) into the neuron.[3][9] This sustained depolarization causes repetitive firing of the neuron, a state of hyperexcitability that disrupts normal neurotransmission.[3] The continuous nerve stimulation results in loss of motor control, tremors, paralysis, and ultimately, the death of the insect.[3]

References

- 1. Phenothrin - Wikipedia [en.wikipedia.org]

- 2. d-Phenothrin Fact Sheet [npic.orst.edu]

- 3. What is the mechanism of Phenothrin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-Phenothrin (UK PID) [inchem.org]

Methodological & Application

Application Note: Chiral HPLC Method for the Separation of trans-Phenothrin Isomers

Introduction

Phenothrin (B69414) is a synthetic pyrethroid insecticide widely used in public health and agriculture. It possesses two chiral centers, resulting in four stereoisomers: (1R, cis), (1S, cis), (1R, trans), and (1S, trans). The biological activity and toxicity of these isomers can vary significantly, with the 1R isomers generally exhibiting higher insecticidal potency.[1][2] The term 'd-phenothrin' refers to a mixture enriched with the 1R isomers (typically ≥95%), in a ratio of approximately 1:4 (cis:trans).[1][3]

The separation and quantification of the individual isomers, particularly the trans-enantiomers ((1R)-trans-phenothrin and (1S)-trans-phenothrin), are crucial for quality control, regulatory compliance, and environmental monitoring.[4][5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for resolving these enantiomers.[5][6] This application note details a robust chiral HPLC method for the baseline separation of trans-phenothrin isomers.

Chromatographic Separation

The separation is achieved using a Pirkle-type chiral stationary phase, which facilitates enantiomeric recognition through various interactions, including π-π interactions, hydrogen bonding, and steric hindrance. The use of a normal-phase mobile system consisting of a non-polar alkane and a chlorinated solvent provides the necessary selectivity for resolving the closely related isomer structures.

Experimental Protocol

This section provides a detailed methodology for the separation of this compound isomers.

1. Equipment and Reagents

-

HPLC System : An isocratic HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

-

Chiral Column : Sumipax OA-2000 or equivalent Pirkle-type column ((R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica).[7]

-

Data Acquisition Software : Chromatography data station for instrument control and data processing.

-

Solvents : HPLC grade n-Hexane and 1,2-dichloroethane.

-

Analytical Standard : Phenothrin isomer mixture or d-phenothrin (B1212162) standard.

2. Mobile Phase Preparation

-

Prepare the mobile phase by mixing n-hexane and 1,2-dichloroethane. A common starting ratio is 95:5 (v/v).[7]

-

Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

3. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of the phenothrin standard.

-